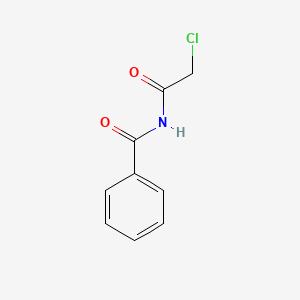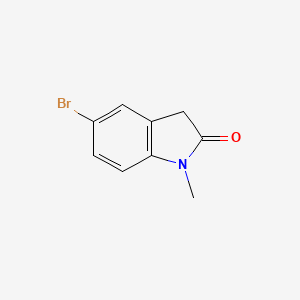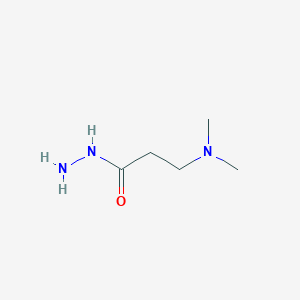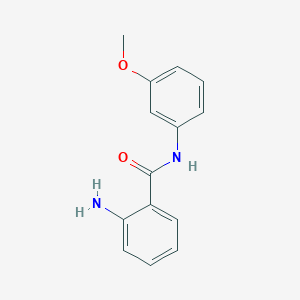
5-Bromo-2-methylbenzenesulfonamide
Descripción general
Descripción
5-Bromo-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11300 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group . The exact mass of the molecule is 248.94600 .
Physical And Chemical Properties Analysis
5-Bromo-2-methylbenzenesulfonamide is a solid substance with a density of 1.658g/cm3 . It has a boiling point of 390.1ºC at 760mmHg . The molecular formula of the compound is C7H8BrNO2S .
Aplicaciones Científicas De Investigación
Anticancer Properties
5-Bromo-2-methylbenzenesulfonamide derivatives have been studied for their potential in cancer treatment. One such compound, synthesized via an aminohalogenation reaction, exhibited certain anticancer properties when characterized by various methods including X-ray diffraction (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
HIV Prevention
Derivatives of 5-Bromo-2-methylbenzenesulfonamide have shown promise in HIV-1 infection prevention. Small molecular antagonists derived from methylbenzenesulfonamide, which include bromine atoms, have been explored as targeting preparations for HIV prevention (Cheng De-ju, 2015).
Antibacterial and Anti-inflammatory Applications
Sulfonamides containing the 5-Bromo-2-methylbenzenesulfonamide moiety have been synthesized and evaluated for antibacterial potential and as therapeutic agents for inflammatory ailments. The synthesized compounds showed promising activity against various bacterial strains and also displayed inhibitory action against lipoxygenase, an enzyme associated with inflammation (M. Abbasi et al., 2017).
Photodynamic Therapy for Cancer
Compounds derived from 5-Bromo-2-methylbenzenesulfonamide have been synthesized and evaluated for their application in photodynamic therapy, a treatment method for cancer. These compounds demonstrated high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anticholinesterase and Antioxidant Activities
Derivatives of 5-Bromo-2-methylbenzenesulfonamide have been studied for their anticholinesterase and antioxidant properties. These properties are relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds synthesized from this moiety showed inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as antioxidant activity (M. Mphahlele, S. Gildenhuys, & S. Zamisa, 2021).
Enzyme Inhibition for Therapeutic Agents
New derivatives of 5-Bromo-2-methylbenzenesulfonamide have been synthesized and evaluated for their potential as enzyme inhibitors. These compounds showed significant inhibitory action against acetylcholinesterase and α-glucosidase, suggesting their utility as therapeutic agents for conditions like Alzheimer’s disease (N. Riaz, 2020).
Safety And Hazards
5-Bromo-2-methylbenzenesulfonamide is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
5-bromo-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSWDXUWUJLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368698 | |
| Record name | 5-bromo-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzenesulfonamide | |
CAS RN |
56919-16-5 | |
| Record name | 5-bromo-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

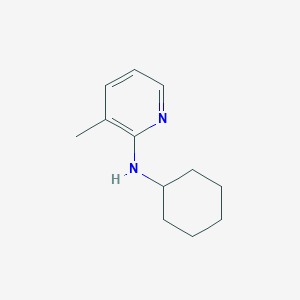
![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)
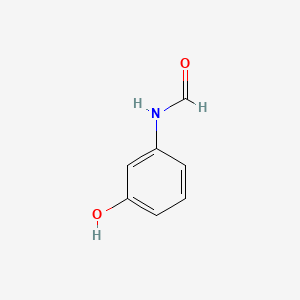
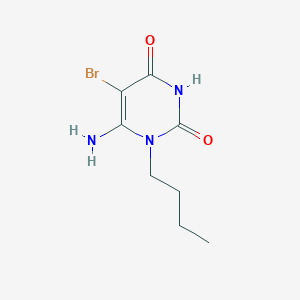
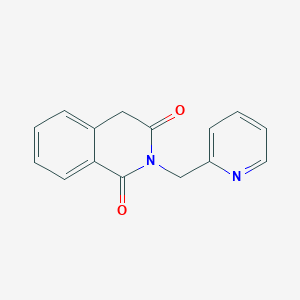
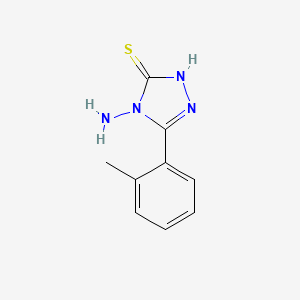
![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
